molecular formula C10H10FN B8517158 (4-Fluoro-2,6-dimethyl-phenyl)-acetonitrile

(4-Fluoro-2,6-dimethyl-phenyl)-acetonitrile

Cat. No. B8517158
M. Wt: 163.19 g/mol
InChI Key: YEPZOAJXKOCZTF-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

A solution of 1.86 g (9 mmol) 2,6-dimethyl-4-fluoro-benzyl bromide and 0.420 g (9 mmol) sodium cyanide in 21 ml ethanol/water 6:1 was heated to reflux for 4h. The cooled reaction mixture was concentrated and extracted with ethyl acetate. The combined extracts were washed with brine, dried over Na2SO4, filtered and evaporated. Filtration of the residue through a silica gel pad with heptane/ethyl acetate 1:1 provided (4-fluoro-2,6-dimethyl-phenyl)-acetonitrile as colourless solid: MS (EI): 163.1 (M+.), 148.1 ((M-CH3)+.), 136.1 ((M-HCN)+., 100%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[CH2:4]Br.[C-:12]#[N:13].[Na+]>C(O)C.O>[F:10][C:8]1[CH:9]=[C:2]([CH3:1])[C:3]([CH2:4][C:12]#[N:13])=[C:6]([CH3:11])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
CC1=C(CBr)C(=CC(=C1)F)C
Name
Quantity
0.42 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
ethanol water
Quantity
21 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
Filtration of the residue through a silica gel pad with heptane/ethyl acetate 1:1 provided (4-fluoro-2,6-dimethyl-phenyl)-acetonitrile as colourless solid

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C(=C1)C)CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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